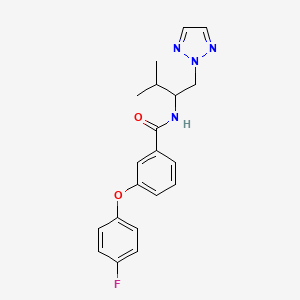

3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

説明

特性

IUPAC Name |

3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGHSKCSLARDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 314.36 g/mol. The structure features a triazole ring , which is known for its diverse biological activities, and a fluorophenoxy group , which enhances its pharmacokinetic properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against various bacterial strains. Specifically, compounds with similar structures have demonstrated minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole derivative A | 12.5 | Enterococcus faecalis |

| Triazole derivative B | 25 | Staphylococcus aureus |

| Triazole derivative C | 50 | E. coli |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research has shown that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to the target molecule have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), exhibiting IC50 values in the low micromolar range .

The biological activity of 3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is thought to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole group may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity against cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed a series of triazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that the presence of a fluorophenoxy group significantly enhanced the antimicrobial potency compared to non-fluorinated analogs .

Study 2: Anticancer Properties

In another research effort, triazole derivatives were evaluated for their effects on MCF-7 and HeLa cell lines. The study found that modifications to the triazole ring could lead to improved anticancer activity, suggesting that structural optimization is key to enhancing efficacy .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolyl and Benzamide Motifs

KPR-5714

- Structure : N-[(R)-3,3-Difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide .

- Key Differences: Replaces the 4-fluorophenoxy group with a fluorophenylpyrazole moiety. Contains additional hydroxyl and difluoro groups on the alkyl chain.

- Properties: Molecular weight: 527.5 g/mol. LogP (calculated): 3.2. Topological polar surface area (TPSA): 108 Ų.

3,4-Diethoxy-N-[3-Methyl-1-(2H-1,2,3-Triazol-2-yl)Butan-2-yl]Benzamide

- Structure : Diethoxy-substituted benzamide with a triazolyl alkyl chain .

- Key Differences: Ethoxy groups at the 3- and 4-positions instead of fluorophenoxy. Lacks fluorination on the aromatic ring.

- Properties :

N-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Benzamide Derivatives

- Structure : Benzamide core with a triazolyl group at the 2-position and variable N-phenyl substituents .

- Key Differences: Triazolyl group directly attached to the benzamide ring. No fluorophenoxy or branched alkyl chain.

- Synthesis : Microwave-assisted C-N coupling using CuI catalysts improves efficiency (50–70% yields) .

Substituent Effects on Physicochemical Properties

*Estimated values based on structural analogs.

- Fluorophenoxy vs.

- Triazolyl Position : Triazolyl at the alkyl chain (target compound) versus the benzamide ring (N-phenyl derivatives) alters metabolic stability and steric interactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。